5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a unique structure that combines biphenyl, pyrazole, and diazinane moieties
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway, which is involved in a variety of cellular processes, including proliferation, differentiation, and stress responses
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
It is known that the compound interacts with mapk14, which could potentially influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, pyrazole derivatives, and diazinane derivatives. Examples include:
- 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of biphenyl, pyrazole, and diazinane moieties in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2S/c31-24-22(25(32)28-26(33)27-24)15-20-16-30(21-9-5-2-6-10-21)29-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H,(H2,27,28,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBWHMMSTFDUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)NC4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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